(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Final Steps: The intermediate undergoes further reactions to introduce the methanol group and complete the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Various substituted pyrazolo[1,5-a]pyridines.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding methyl derivatives.
Scientific Research Applications
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It can inhibit certain enzymes or receptors, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
Pathways Involved: The compound can modulate signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another pyrazolo[1,5-a]pyridine derivative with similar structural features.
6-Bromopyridine-3-methanol: A simpler compound with a bromopyridine core and a methanol group.
Uniqueness
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-4,13H,5H2,1H3 |
InChI Key |
FQCZNTGRUPRQGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)CO)C(=C1)Br |
Origin of Product |
United States |
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